molecular formula C5H12N4O2S B12532025 Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid CAS No. 679844-81-6

Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid

Cat. No.: B12532025
CAS No.: 679844-81-6
M. Wt: 192.24 g/mol
InChI Key: NRWGNGQYCQAIQC-UHFFFAOYSA-N
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Description

Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is a derivative of acetic acid featuring a sulfanyl group (-S-) linked to an ethylamine backbone modified with a hydrazinylmethylidene moiety. The (E)-configuration of the hydrazinylmethylidene group indicates a trans arrangement around the imine double bond. This compound’s structure combines a polar acetic acid group, a thioether linkage, and a hydrazine-derived functional group, making it a versatile candidate for coordination chemistry, enzymatic inhibition, or pharmaceutical applications. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., ) .

Properties

CAS No.

679844-81-6

Molecular Formula

C5H12N4O2S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-2-[2-(hydrazinylmethylideneamino)ethylsulfanyl]acetic acid

InChI

InChI=1S/C5H12N4O2S/c6-4(5(10)11)12-2-1-8-3-9-7/h3-4H,1-2,6-7H2,(H,8,9)(H,10,11)

InChI Key

NRWGNGQYCQAIQC-UHFFFAOYSA-N

Canonical SMILES

C(CSC(C(=O)O)N)N=CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid typically involves the reaction of hydrazine derivatives with sulfanyl acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, backbone modifications, and biological activities. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Physicochemical Properties
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid Acetic acid core, ethylsulfanyl-hydrazinylmethylidene, free amino group ~207.25 (calculated) High solubility in polar solvents; potential metal chelation
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide () Benzimidazole ring, 3-hydroxyphenyl substituent 368.45 Enhanced lipophilicity; possible kinase inhibition
Erdosteine () Tetrahydrothiophene ring, sulfanylacetic acid, mucolytic agent 250.33 Antioxidant, mucolytic activity; EC50 ~1.5 μM in assays
2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid () Pyridine core, cyano and ethoxycarbonyl groups 281.30 Intermediate in drug synthesis; moderate aqueous solubility
2-{[2-(methylsulfanyl)ethyl]amino}acetic acid hydrochloride () Methylsulfanyl group, hydrochloride salt 185.67 High crystallinity; used in peptide mimetics

Key Differences and Implications

Functional Group Variations :

  • Benzimidazole Derivatives () : These compounds exhibit aromatic heterocycles (e.g., benzimidazole) that enhance π-π stacking interactions, improving receptor binding but reducing solubility. The target compound lacks such rings, favoring simpler synthesis and better solubility .
  • Hydrazide vs. Hydrazinylmethylidene : Erdosteine () contains a thiolactone ring, whereas the target compound’s hydrazinylmethylidene group may act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺) .

Pharmacokinetic Properties: The hydrochloride salt in increases solubility but introduces ionic character, unlike the free amino group in the target compound, which may facilitate passive membrane diffusion . Erdosteine’s mucolytic activity is attributed to its disulfide metabolites, whereas the target compound’s hydrazine motif could confer antioxidant or protease-inhibitory effects .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (K₂CO₃-mediated alkylation) and (thiol-acetic acid coupling). However, the absence of complex aromatic systems simplifies purification .

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